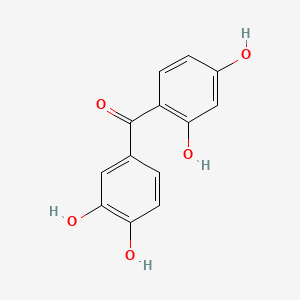

2,3',4,4'-Tetrahydroxybenzophenone

Description

The exact mass of the compound 2,3',4,4'-Tetrahydroxybenzophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3',4,4'-Tetrahydroxybenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3',4,4'-Tetrahydroxybenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dihydroxyphenyl)-(3,4-dihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c14-8-2-3-9(11(16)6-8)13(18)7-1-4-10(15)12(17)5-7/h1-6,14-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQYIAVMUUJWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=C(C=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047974 | |

| Record name | 2,3',4,4'-Tetrahydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61445-50-9 | |

| Record name | 2,3',4,4'-Tetrahydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4,4'-Tetrahydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3',4,4'-Tetrahydroxybenzophenone

Foreword: The Strategic Importance of 2,3',4,4'-Tetrahydroxybenzophenone

2,3',4,4'-Tetrahydroxybenzophenone (THBP) is a key organic intermediate, distinguished by its polyhydroxylated benzophenone structure. This molecular architecture imparts significant utility across various high-technology sectors. In the microelectronics industry, it serves as a critical component in the formulation of photoresists, essential for photolithography processes. Furthermore, its inherent UV-absorbing properties make it a valuable scaffold for the development of advanced photostabilizers and sun-screening agents. Its application extends to the pharmaceutical and dye industries, where it functions as a versatile building block. This guide provides a comprehensive overview of the principal synthetic routes to THBP, offering a comparative analysis of methodologies, in-depth mechanistic insights, and detailed experimental protocols to empower researchers and development professionals in their scientific endeavors.

Comparative Analysis of Synthetic Methodologies

The synthesis of 2,3',4,4'-Tetrahydroxybenzophenone is primarily achieved through two classical and effective electrophilic aromatic substitution reactions: the Hoesch reaction and the Friedel-Crafts acylation. The choice between these methods is often dictated by the availability of starting materials, desired purity, scalability, and the specific laboratory or industrial capabilities.

| Parameter | Hoesch Reaction | Friedel-Crafts Acylation |

| Starting Materials | Pyrogallol & 4-Cyanophenol | Pyrogallol & p-Hydroxybenzoic Acid |

| Catalyst System | Zinc Chloride (ZnCl₂) & Hydrogen Chloride (HCl) | Boron Trifluoride (BF₃) or Zinc Chloride (ZnCl₂) / Phosphorus Oxychloride (POCl₃) |

| Reaction Solvent | Diethyl Ether | Methanol (for BF₃) or Sulfolane/Dichloromethane (for ZnCl₂/POCl₃) |

| Reported Yield | >90%[1] | High (specific yield varies with catalyst) |

| Purity | >98%[1] | High, dependent on purification |

| Key Advantages | High reported yield and purity; milder reaction temperature. | Avoids the use of gaseous HCl; broader catalyst selection. |

| Key Considerations | Requires handling of gaseous hydrogen chloride. | Can require higher temperatures; catalyst choice impacts reaction conditions. |

Deep Dive: The Hoesch Reaction Approach

The Hoesch reaction is a highly effective method for the synthesis of aryl ketones from electron-rich phenols and nitriles.[1] For the synthesis of THBP, this reaction offers a direct and high-yield pathway.

Reaction Mechanism: A Step-by-Step Elucidation

The Hoesch reaction proceeds through the formation of a reactive electrophile from the nitrile, which then attacks the electron-rich pyrogallol ring. The mechanism can be dissected into the following key stages:

-

Formation of the Electrophile: Hydrogen chloride gas, in the presence of the Lewis acid catalyst zinc chloride, protonates the nitrogen atom of 4-cyanophenol. This increases the electrophilicity of the nitrile carbon, facilitating the formation of a nitrilium ion intermediate.

-

Electrophilic Aromatic Substitution: The highly activated pyrogallol, with its three hydroxyl groups, acts as the nucleophile. The electron-donating nature of the hydroxyl groups directs the substitution to the ortho and para positions. The nitrilium ion then attacks the pyrogallol ring to form a ketimine intermediate.

-

Hydrolysis: The reaction mixture is subsequently treated with aqueous acid. This hydrolyzes the ketimine intermediate, which, after tautomerization, yields the final 2,3',4,4'-tetrahydroxybenzophenone product.

Caption: Mechanism of the Hoesch Reaction for THBP Synthesis.

Detailed Experimental Protocol: Hoesch Reaction

This protocol is based on optimized conditions reported in the literature, achieving high yield and purity.[1]

Materials:

-

Pyrogallol

-

4-Cyanophenol

-

Anhydrous Diethyl Ether

-

Zinc Chloride (anhydrous)

-

Hydrogen Chloride (gas)

-

Hydrochloric Acid (aqueous solution)

-

Activated Carbon

-

Deionized Water

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer with heating mantle

-

Condenser

-

Gas inlet tube

-

Drying tube

-

Separatory funnel

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry three-necked flask equipped with a magnetic stirrer, gas inlet tube, and condenser with a drying tube, dissolve pyrogallol and 4-cyanophenol in anhydrous diethyl ether. A molar ratio of pyrogallol to 4-cyanophenol of 1:0.96 is recommended.[1]

-

Catalyst Addition: To the stirred solution, add anhydrous zinc chloride.

-

Introduction of HCl: Bubble dry hydrogen chloride gas through the solution at a steady rate. The reaction is typically carried out at room temperature (around 20°C).[1]

-

Reaction Monitoring: Continue stirring the reaction mixture for approximately 24 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Hydrolysis: After the reaction is complete, add a dilute aqueous solution of hydrochloric acid to the flask and reflux the mixture for a few hours to ensure complete hydrolysis of the ketimine intermediate.

-

Extraction: Cool the mixture to room temperature and transfer it to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional portions of diethyl ether.

-

Product Isolation: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization. Dissolve the crude solid in boiling water, add activated carbon for decolorization, and heat for a short period.[2] Filter the hot solution to remove the activated carbon and allow the filtrate to cool slowly to induce crystallization. Collect the purified crystals by filtration, wash with a small amount of cold water, and dry under vacuum.

Deep Dive: The Friedel-Crafts Acylation Approach

Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones.[3] In the context of THBP synthesis, this method involves the reaction of pyrogallol with p-hydroxybenzoic acid in the presence of a suitable Lewis acid catalyst.

Reaction Mechanism: A Step-by-Step Elucidation

The Friedel-Crafts acylation mechanism for THBP synthesis involves the generation of an acylium ion, which then acts as the electrophile in an aromatic substitution reaction.

-

Formation of the Acylium Ion: The Lewis acid catalyst, such as boron trifluoride, coordinates to the carbonyl oxygen of p-hydroxybenzoic acid. This polarization facilitates the departure of the hydroxyl group, forming a highly reactive acylium ion.

-

Electrophilic Aromatic Substitution: The electron-rich pyrogallol ring attacks the electrophilic carbon of the acylium ion. A sigma complex (arenium ion) is formed as an intermediate, which is stabilized by resonance.

-

Deprotonation and Product Formation: A weak base, such as the catalyst-hydroxyl complex, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final 2,3',4,4'-tetrahydroxybenzophenone product.

Caption: Mechanism of Friedel-Crafts Acylation for THBP Synthesis.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from a patented method utilizing a boron trifluoride catalyst.[2]

Materials:

-

Pyrogallol

-

p-Hydroxybenzoic Acid

-

Boron Trifluoride Methanol Solution (or other suitable Lewis acid)

-

Sodium Bicarbonate Solution

-

Activated Carbon

-

Deionized Water

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer with heating mantle

-

Condenser

-

Thermometer

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, condenser, and thermometer, combine pyrogallol and p-hydroxybenzoic acid.

-

Catalyst Addition and Reaction: Add the boron trifluoride methanol solution to the flask. Heat the reaction mixture to a specified temperature (e.g., 100-110°C) and maintain it for several hours (e.g., 5-6 hours).[2] The reaction should be monitored by TLC.

-

Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a sodium bicarbonate solution until a neutral pH is achieved. This will cause the crude product to precipitate out of the solution.

-

Isolation of Crude Product: Collect the precipitated solid by filtration, wash it thoroughly with water, and dry it to obtain the crude 2,3',4,4'-tetrahydroxybenzophenone.

-

Purification: The purification process is similar to that described for the Hoesch reaction. Dissolve the crude product in boiling water (approximately 40-60 times the mass of the crude product), add activated carbon (5-15% of the crude mass), and heat for 10-20 minutes.[2] Filter the hot solution and allow the filtrate to cool to crystallize the purified product. Collect the crystals by filtration and dry them under vacuum.

Characterization of 2,3',4,4'-Tetrahydroxybenzophenone

Thorough characterization of the synthesized THBP is essential to confirm its identity and purity. The following analytical techniques are recommended:

-

Melting Point: The melting point of the purified product should be determined and compared to the literature value. A sharp melting point range is indicative of high purity. The reported melting point is in the range of 204.5-213.2°C.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups. A broad peak in the region of 3200-3600 cm⁻¹ is expected for the O-H stretching vibrations, and a strong absorption around 1620-1680 cm⁻¹ corresponds to the C=O stretching of the benzophenone core.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information about the chemical environment of the aromatic protons. The signals for the protons on the two different aromatic rings will appear in the aromatic region (typically 6.0-8.0 ppm), and their splitting patterns and integration values will be consistent with the structure of THBP.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule, including the carbonyl carbon (typically in the range of 190-200 ppm) and the aromatic carbons.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of THBP (246.22 g/mol ).

Safety and Handling Considerations

The synthesis of 2,3',4,4'-tetrahydroxybenzophenone involves the use of several hazardous chemicals. It is imperative to adhere to strict safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Specific Chemical Hazards:

-

Pyrogallol: Toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects and is harmful to aquatic life.[4] Handle with extreme care and avoid exposure.

-

p-Hydroxybenzoic Acid: May cause skin and eye irritation.

-

Zinc Chloride: Corrosive and can cause severe skin burns and eye damage. It is also harmful to aquatic life.

-

Boron Trifluoride: A toxic and corrosive gas or liquid. It reacts vigorously with water. Handle with appropriate safety measures.

-

Hydrogen Chloride (gas): A toxic and corrosive gas that can cause severe respiratory and skin burns. Must be handled in a closed system or a well-maintained fume hood.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

By following the detailed protocols and safety guidelines outlined in this guide, researchers and drug development professionals can confidently and safely synthesize high-purity 2,3',4,4'-tetrahydroxybenzophenone for their specific applications.

References

-

Friedel–Crafts reaction - L.S.College, Muzaffarpur. (2020, August 24). Retrieved from [Link]

-

Synthesis of 2,3,4,4′-tetrahydroxybenzophenone via Hoesch reaction. (n.d.). CNKI. Retrieved from [Link]

- CN101817735A - Method for synthesizing 2,3,4,4'-tetrahydroxybenzophenone. (n.d.). Google Patents.

-

PubChem. (n.d.). 2,2',4,4'-Tetrahydroxybenzophenone. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Pyrogallol. Retrieved from [Link]

Sources

A Technical Guide to 2,3',4,4'-Tetrahydroxybenzophenone: Synthesis, Characterization, and Natural Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3',4,4'-tetrahydroxybenzophenone, a polyhydroxylated aromatic ketone of significant interest in organic synthesis and materials science. While not definitively identified from natural sources, its structural motif is closely related to key biosynthetic intermediates found in plants. This document details established synthetic methodologies, outlines protocols for its analytical characterization, and discusses its physicochemical properties. The guide is intended to serve as a valuable resource for researchers exploring the applications of this and related benzophenone derivatives.

Introduction: The Context of Benzophenones in Nature and Industry

Benzophenones are a class of organic compounds characterized by a diphenyl ketone core. While many benzophenone derivatives are synthetic and widely used as UV filters in sunscreens and stabilizers in plastics, a diverse array of naturally occurring benzophenones have been isolated from fungi and higher plants.[1] In the plant kingdom, certain polyhydroxylated benzophenones, such as 2,3',4,6-tetrahydroxybenzophenone, serve as crucial intermediates in the biosynthesis of xanthones, a class of compounds with a wide range of biological activities.

2,3',4,4'-Tetrahydroxybenzophenone, the subject of this guide, is primarily known as a synthetic compound. It is a valuable intermediate in organic synthesis, particularly in the microelectronics industry for the production of photosensitive agents for photoresists.[2] Although a direct natural origin has not been established, the metabolic pathways of benzophenones in various organisms suggest that hydroxylated derivatives can be formed. For instance, benzophenone itself can be metabolized to 4-hydroxybenzophenone in rats. The study of synthetic routes and properties of specific isomers like 2,3',4,4'-tetrahydroxybenzophenone is therefore critical for understanding the potential biological activities and environmental fate of this class of compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3',4,4'-tetrahydroxybenzophenone is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₅ | [3][4] |

| Molecular Weight | 246.22 g/mol | [3][4] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 199-204 °C | [3] |

| Boiling Point (Predicted) | 519.0 ± 50.0 °C at 760 mmHg | [3] |

| Solubility | Soluble in ethanol and dimethyl sulfoxide; sparingly soluble in water. | [3] |

| CAS Number | 31127-54-5 | [3][4] |

Chemical Synthesis of 2,3',4,4'-Tetrahydroxybenzophenone

The synthesis of 2,3',4,4'-tetrahydroxybenzophenone is typically achieved through Friedel-Crafts acylation or related condensation reactions. Several methods have been reported, primarily in patent literature, which offer viable routes to this compound.

Hoesch Reaction of Pyrogallol and p-Hydroxybenzonitrile

A common and effective method involves the Hoesch reaction, where pyrogallol is reacted with p-hydroxybenzonitrile in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), and hydrogen chloride (HCl).

Caption: Hoesch reaction for the synthesis of 2,3',4,4'-Tetrahydroxybenzophenone.

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, gas inlet, and reflux condenser, combine pyrogallol (e.g., 0.25 mol) and p-hydroxybenzonitrile (e.g., 0.24 mol) in anhydrous ether (e.g., 150 ml).[2]

-

Catalyst Addition: Stir the mixture at room temperature until all solids have dissolved. Add anhydrous zinc chloride (e.g., 0.1 mol).[2]

-

Hoesch Reaction: Bubble dry hydrogen chloride gas through the solution for approximately 3 hours. Continue stirring at room temperature for 24 hours, followed by another 2-hour purge with hydrogen chloride gas.[2]

-

Hydrolysis: Add a 20 wt% aqueous solution of hydrochloric acid and heat the mixture to reflux for 2 hours to hydrolyze the intermediate imine.[2]

-

Extraction and Purification: After cooling, separate the organic layer. Extract the aqueous layer multiple times with ether. Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.[2]

-

Recrystallization: The crude 2,3',4,4'-tetrahydroxybenzophenone can be further purified by recrystallization from boiling water, often with the addition of activated carbon for decolorization.

Acylation of Pyrogallol with p-Hydroxybenzoic Acid

Another synthetic route involves the direct acylation of pyrogallol with p-hydroxybenzoic acid using a suitable catalyst, such as a boron trifluoride methanol solution.

Caption: Acylation of pyrogallol for the synthesis of 2,3',4,4'-Tetrahydroxybenzophenone.

Experimental Protocol:

-

Reaction: In a reaction flask, combine pyrogallol and p-hydroxybenzoic acid with a boron trifluoride methanol solution as the catalyst.[5]

-

Heating: Heat the reaction mixture, for example, at 100°C for 5 hours.[5]

-

Work-up: After cooling, neutralize the reaction mixture with a sodium bicarbonate solution to precipitate the product.

-

Purification: Filter the crude product, wash with water, and dry. Further purification can be achieved by recrystallization from boiling water with activated carbon.[5]

Analytical Characterization

The structural elucidation and purity assessment of synthesized 2,3',4,4'-tetrahydroxybenzophenone are performed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region. The protons on the two phenyl rings will exhibit distinct chemical shifts and coupling patterns due to the different substitution patterns. The hydroxyl protons will appear as broad singlets, and their chemical shifts can be concentration-dependent and may be confirmed by D₂O exchange.

-

¹³C NMR: The carbon NMR spectrum will show 13 distinct signals corresponding to the carbon atoms in the molecule, including the characteristic downfield signal for the carbonyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 2,3',4,4'-tetrahydroxybenzophenone will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the phenolic hydroxyl groups. Strong absorption in the range of 1600-1650 cm⁻¹ corresponds to the C=O stretching of the ketone. A series of sharp bands between 1400 and 1600 cm⁻¹ will be due to the aromatic C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Under electron ionization (EI), a prominent molecular ion peak (M⁺) at m/z 246 would be expected, corresponding to the molecular formula C₁₃H₁₀O₅. Fragmentation patterns would likely involve the loss of hydroxyl groups and cleavage at the carbonyl group.

Conclusion

2,3',4,4'-Tetrahydroxybenzophenone is a synthetically accessible compound with potential applications in materials science and as a chemical intermediate. While its natural occurrence is not confirmed, the study of its synthesis and properties provides valuable insights into the chemistry of polyhydroxylated benzophenones, a class of compounds with established roles in natural product biosynthesis. The protocols and analytical data presented in this guide offer a foundational resource for researchers working with this and related molecules.

References

-

ChemBK. (2024). 2,3,4,4'-Tetrahydroxy benzophenone. Retrieved from [Link]

-

PubChem. (n.d.). 2,2',4,4'-Tetrahydroxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Method for synthesizing 2, 3, 4, 4'-tetrahydroxybenzophenone (THBP). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2,3,4-trihydroxybenzophenone. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dihydroxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

mzCloud. (2015). 2 2 4 4 Tetrahydroxybenzophenone. Retrieved from [Link]

- Google Patents. (n.d.). CN101817735A - Method for synthesizing 2,3,4,4'-tetrahydroxybenzophenone.

-

PubMed Central. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2,2′,4,4′-tetrahydroxybenzophenone. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzophenone. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Spectroscopic Characterization of 2,3',4,4'-Tetrahydroxybenzophenone: A Technical Guide

Introduction

2,3',4,4'-Tetrahydroxybenzophenone, with the CAS Number 31127-54-5, is a polyhydroxylated derivative of benzophenone.[1] Its structure, featuring two phenyl rings linked by a carbonyl group and adorned with four hydroxyl groups at specific positions, suggests its potential utility in various fields, including as a UV stabilizer, a pharmaceutical intermediate, or in materials science. The precise arrangement of the hydroxyl groups on the aromatic rings dictates the molecule's electronic properties, reactivity, and intermolecular interactions, making its unambiguous structural confirmation paramount for any research or development application.

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,3',4,4'-Tetrahydroxybenzophenone. As experimental spectra for this specific isomer are not widely available in the public domain, this document combines known physical properties with a detailed, expert-driven prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines the standard methodologies for acquiring such critical data, offering a framework for researchers in organic synthesis, medicinal chemistry, and drug development.

Molecular Structure and Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure and fundamental properties.

-

IUPAC Name: (4-Hydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone

-

Molecular Formula: C₁₃H₁₀O₅[1]

-

Molecular Weight: 246.22 g/mol [1]

-

Appearance: Expected to be a yellow to yellowish-brown crystalline powder.[1]

The key structural features that will dominate the spectroscopic output are:

-

A benzoyl group (a benzene ring attached to a carbonyl group).

-

A resorcinol-like moiety (a benzene ring with hydroxyl groups at positions 2, 3, and 4 relative to the carbonyl bridge).

-

A phenol group (a benzene ring with a hydroxyl group at position 4').

-

A central carbonyl group (C=O).

Caption: Molecular structure of 2,3',4,4'-Tetrahydroxybenzophenone.

Predicted Spectroscopic Data

While experimental data from suppliers like FUJIFILM Wako Chemicals Corporation is the gold standard, a predictive analysis based on established spectroscopic principles provides a robust framework for what to expect.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl protons. The chemical shifts (δ) are influenced by the electron-donating hydroxyl groups and the electron-withdrawing carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~9.0 - 11.0 | Singlet (broad) | 4H | -OH protons | Phenolic protons are typically broad and downfield; their exact shift is highly dependent on solvent and concentration. |

| ~7.5 - 7.7 | Doublet | 2H | H-2', H-6' | These protons are ortho to the carbonyl group and will be the most deshielded aromatic protons. |

| ~6.8 - 7.0 | Doublet | 2H | H-3', H-5' | These protons are meta to the carbonyl group and ortho to a hydroxyl group, appearing upfield. |

| ~7.1 - 7.3 | Doublet | 1H | H-6 | This proton is ortho to the carbonyl group and adjacent to a proton, resulting in a doublet. |

| ~6.3 - 6.5 | Doublet | 1H | H-5 | This proton is ortho to two hydroxyl groups and meta to the carbonyl, leading to a significant upfield shift. |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the lack of symmetry, 13 distinct signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~195 - 200 | C=O | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~160 - 165 | C-OH (C2, C4, C4') | Carbons directly attached to hydroxyl groups are shifted downfield. |

| ~150 - 155 | C-OH (C3) | This carbon is also attached to a hydroxyl group. |

| ~130 - 135 | C-1', C-6 | Aromatic carbons adjacent to the carbonyl group. |

| ~115 - 130 | C-2', C-6', C-1 | Quaternary and CH aromatic carbons. |

| ~105 - 115 | C-3', C-5', C-5 | Aromatic carbons shielded by the hydroxyl groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| 3500 - 3200 | Strong, Broad | O-H stretch | The broadness is due to hydrogen bonding between the multiple hydroxyl groups. |

| ~1630 - 1650 | Strong | C=O stretch | The carbonyl stretch of a benzophenone is a characteristic strong absorption. |

| ~1600 - 1450 | Medium - Strong | C=C stretch | Aromatic ring stretching vibrations. |

| ~1300 - 1200 | Medium | C-O stretch | Stretching of the phenol C-O bonds. |

| ~850 - 800 | Strong | C-H out-of-plane bend | Bending vibrations characteristic of the substitution pattern on the aromatic rings. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data

| m/z (mass-to-charge) | Assignment | Rationale |

|---|---|---|

| 246 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound. |

| 137 | [(HO)₂C₆H₃CO]⁺ | Fragmentation corresponding to the trihydroxyphenyl carbonyl cation. |

| 121 | [HOC₆H₄CO]⁺ | Fragmentation corresponding to the hydroxyphenyl carbonyl cation. |

| 109 | [C₇H₅O₂]⁺ | Further fragmentation of the benzoyl moiety. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

The comprehensive spectroscopic characterization of 2,3',4,4'-Tetrahydroxybenzophenone is fundamental to its application in scientific research and industry. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra, rooted in the principles of chemical structure and spectroscopic theory. While experimental data remains the definitive source for confirmation, the insights and protocols detailed herein offer researchers and drug development professionals a robust starting point for their work with this compound. The provided methodologies for data acquisition ensure that reliable and high-quality spectroscopic information can be obtained, leading to unambiguous structural verification and facilitating further research endeavors.

References

Sources

An In-depth Technical Guide to the Putative Mechanisms of Action of 2,3',4,4'-Tetrahydroxybenzophenone

A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Data for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Benzophenone

In the vast landscape of polyhydroxybenzophenones, a class of compounds recognized for their diverse biological activities, 2,3',4,4'-Tetrahydroxybenzophenone presents as a molecule of significant interest yet underexplored potential. While its direct biological mechanisms are not extensively documented in publicly available literature, its structural similarity to well-characterized isomers provides a robust framework for predicting its pharmacological profile. This guide, therefore, embarks on a detailed exploration of the putative mechanisms of action of 2,3',4,4'-Tetrahydroxybenzophenone, drawing upon established data from its close structural analogs. By synthesizing this information, we aim to provide a comprehensive roadmap for researchers and drug development professionals to design and execute targeted investigations into this promising compound.

I. The Polyhydroxybenzophenone Scaffold: A Foundation for Diverse Bioactivity

The benzophenone core, consisting of two phenyl rings linked by a carbonyl group, serves as a versatile scaffold for chemical modification. The number and arrangement of hydroxyl (-OH) groups on these rings are critical determinants of a molecule's biological activity. These hydroxyl substitutions can influence antioxidant potential, receptor binding affinity, and enzyme inhibitory capacity. For instance, the presence of multiple hydroxyl groups often correlates with potent free radical scavenging abilities. Furthermore, their specific placement can facilitate interactions with the active sites of various enzymes and receptors, leading to a range of pharmacological effects.

II. Postulated Core Mechanisms of Action of 2,3',4,4'-Tetrahydroxybenzophenone

Based on the established activities of structurally related polyhydroxybenzophenones, we can hypothesize several key mechanisms through which 2,3',4,4'-Tetrahydroxybenzophenone may exert its biological effects.

A. Anti-Inflammatory Activity via Toll-like Receptor 4 (TLR4) Pathway Modulation

A compelling hypothesis for a primary mechanism of action is the inhibition of the Toll-like Receptor 4 (TLR4) signaling pathway. This is strongly supported by studies on the closely related isomer, 2,4'-dihydroxybenzophenone (DHP), which has been shown to alleviate lipopolysaccharide (LPS)-induced inflammation by directly targeting the TLR4/MD2 complex.[1][2]

Causality of Experimental Choices: The rationale for investigating TLR4 signaling stems from its central role in the innate immune response to gram-negative bacteria, a major driver of inflammatory diseases. By targeting the initial step of this cascade—the binding of LPS to the TLR4/MD2 complex—it is possible to achieve broad anti-inflammatory effects.

Caption: Hypothesized inhibition of the TLR4 signaling pathway by 2,3',4,4'-THBP.

This protocol is designed to determine if 2,3',4,4'-Tetrahydroxybenzophenone can inhibit LPS-induced TLR4 activation in a cell-based model.

-

Cell Culture: Maintain HEK-Blue™ hTLR4 cells (InvivoGen), which are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, according to the manufacturer's instructions.

-

Cell Seeding: Plate the HEK-Blue™ hTLR4 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of 2,3',4,4'-Tetrahydroxybenzophenone in DMSO. Serially dilute the compound in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add the diluted compound to the cells and incubate for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS from E. coli O111:B4 at a final concentration of 100 ng/mL. Include a vehicle control (DMSO) and a positive control (LPS alone).

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

SEAP Detection: Measure the SEAP activity in the cell supernatant using a colorimetric substrate such as QUANTI-Blue™ (InvivoGen). Read the absorbance at 620-655 nm.

-

Data Analysis: Calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound compared to the LPS-only control. Determine the IC₅₀ value.

B. Antioxidant and Neuroprotective Effects

The presence of multiple hydroxyl groups on the aromatic rings of 2,3',4,4'-Tetrahydroxybenzophenone strongly suggests it possesses antioxidant properties. Research on 2,3,4-trihydroxybenzophenone (THB) has demonstrated its ability to scavenge free radicals and exert anti-neuroinflammatory effects, protecting against ischemic stroke in animal models.[3]

Causality of Experimental Choices: Oxidative stress is a key pathological feature of numerous diseases, including neurodegenerative disorders. The ability of a compound to neutralize reactive oxygen species (ROS) is a fundamental aspect of its potential therapeutic value. Assays that directly measure radical scavenging are essential first steps in characterizing this activity.

The antioxidant activity of polyhydroxybenzophenones is primarily attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting benzophenone radical is stabilized by resonance.

Caption: Proposed mechanism of free radical scavenging by 2,3',4,4'-THBP.

This protocol provides a straightforward method to assess the in vitro antioxidant capacity of 2,3',4,4'-Tetrahydroxybenzophenone.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare a stock solution of 2,3',4,4'-Tetrahydroxybenzophenone in methanol. Create a series of dilutions to obtain final concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound and the positive control.

-

For the blank, use 100 µL of methanol instead of the sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC₅₀ value.

-

C. Enzyme Inhibition: A Potential Avenue for Therapeutic Intervention

Polyhydroxybenzophenones have been identified as inhibitors of various enzymes. A notable example is the inhibition of mushroom tyrosinase, a key enzyme in melanin synthesis.[4][5] The structural features of 2,3',4,4'-Tetrahydroxybenzophenone make it a candidate for inhibiting enzymes with active sites that can accommodate and interact with its hydroxylated phenyl rings.

Causality of Experimental Choices: Enzyme inhibition is a well-established mechanism for drug action. Identifying specific enzymes that are inhibited by a compound can lead to targeted therapeutic applications. Tyrosinase is a relevant target for dermatological conditions related to hyperpigmentation.

This protocol outlines a method to evaluate the inhibitory effect of 2,3',4,4'-Tetrahydroxybenzophenone on mushroom tyrosinase activity.

-

Reagent Preparation:

-

Prepare a 100 mM sodium phosphate buffer (pH 6.8).

-

Prepare a solution of mushroom tyrosinase (e.g., 1000 units/mL) in the phosphate buffer.

-

Prepare a 10 mM solution of L-DOPA in the phosphate buffer.

-

Prepare a stock solution of 2,3',4,4'-Tetrahydroxybenzophenone in a suitable solvent (e.g., DMSO or ethanol) and create serial dilutions.

-

Kojic acid can be used as a positive control.

-

-

Assay Procedure (in a 96-well plate):

-

Add 20 µL of the test compound at various concentrations.

-

Add 140 µL of the phosphate buffer.

-

Add 20 µL of the tyrosinase solution and pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution.

-

-

Kinetic Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader to monitor the formation of dopachrome.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC₅₀ value.

-

Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine the mode of inhibition (competitive, non-competitive, etc.).[6]

-

III. Data Synthesis and Future Perspectives

While direct experimental data for 2,3',4,4'-Tetrahydroxybenzophenone is lacking, the information from its analogs provides a strong foundation for targeted research.

Table 1: Comparative Biological Activities of Related Polyhydroxybenzophenones

| Compound | Biological Activity | Key Mechanistic Finding | Reference |

| 2,4'-Dihydroxybenzophenone | Anti-inflammatory | Inhibition of TLR4/MD2 signaling pathway | [1] |

| 2,3,4-Trihydroxybenzophenone | Antioxidant, Neuroprotective | Free radical scavenging, anti-neuroinflammatory | [3] |

| Various Polyhydroxybenzophenones | Enzyme Inhibition | Competitive inhibition of mushroom tyrosinase | [4][5] |

Future Research Directions:

-

Confirmation of Predicted Activities: The immediate priority is to perform the in vitro assays described above (TLR4 reporter, DPPH, and tyrosinase inhibition) to confirm if 2,3',4,4'-Tetrahydroxybenzophenone exhibits the hypothesized activities.

-

In-depth Mechanistic Studies: If promising activity is observed, further investigations are warranted. For anti-inflammatory effects, this could include measuring the expression of downstream signaling molecules (MyD88, p-IRAK4, NF-κB) and pro-inflammatory cytokines.[1] For antioxidant activity, exploring its effects in cellular models of oxidative stress is a logical next step.

-

Target Identification: Unbiased screening approaches, such as proteomics-based methods, could be employed to identify novel protein targets of 2,3',4,4'-Tetrahydroxybenzophenone.

-

In Vivo Efficacy: Promising in vitro results should be followed by in vivo studies in relevant animal models of inflammation, oxidative stress-related diseases, or skin hyperpigmentation.

IV. Conclusion

While the mechanism of action of 2,3',4,4'-Tetrahydroxybenzophenone remains to be fully elucidated, a comprehensive analysis of its structural analogs provides a strong rationale for investigating its potential as an anti-inflammatory, antioxidant, and enzyme inhibitory agent. The experimental protocols and future research directions outlined in this guide offer a clear and scientifically rigorous path forward for characterizing the pharmacological profile of this intriguing molecule. The insights gained from such studies will be invaluable for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of novel polyhydroxybenzophenones.

References

-

PubChem. (n.d.). 2,3',4,4'-Tetrahydroxybenzophenone. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Kim, M. H., et al. (2024). 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation. Pharmaceuticals, 17(5), 603. [Link]

-

PubChem. (n.d.). 2,3,4,4'-Tetrahydroxybenzophenone. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Wu, J., Hu, X., & Ma, L. (2011). Synthesis and biological evaluation of polyhydroxy benzophenone as mushroom tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3), 449-452. [Link]

-

Lee, S., et al. (2024). The Potential Effects of 2,3,4-Trihydroxybenzophenone on the Transient Cerebral Ischemic Stroke in Male Mice. Biological & Pharmaceutical Bulletin, 47(5), 635-642. [Link]

-

Boudrâa, M., et al. (2019). Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. ChemMedChem, 14(10), 1014-1021. [Link]

-

Yuanita, E., et al. (2023). Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana, 8(1), 541-547. [Link]

-

Doriguetto, A. C., et al. (2007). 2,2',4-trihydroxybenzophenone: crystal structure, and anti-inflammatory and antioxidant activities. Chemistry & Biodiversity, 4(3), 488-499. [Link]

-

Wu, J., Hu, X., & Ma, L. (2011). Synthesis and biological evaluation of polyhydroxy benzophenone as mushroom tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3), 449-452. [Link]

-

Sadowska, J., et al. (2017). Evaluation of biological properties of 3,3',4,4'-benzophenonetetracarboxylic dianhydride derivatives and their ability to inhibit hexokinase activity. Bioorganic & Medicinal Chemistry Letters, 27(3), 451-457. [Link]

-

Kim, M. H., et al. (2024). 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation. Pharmaceuticals, 17(5), 603. [Link]

- Google Patents. (n.d.). CN101817735A - Method for synthesizing 2,3,4,4'-tetrahydroxybenzophenone.

-

PubChem. (n.d.). 2,2',4,4'-Tetrahydroxybenzophenone. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

ChemBK. (n.d.). 2,3,4,4'-Tetrahydroxy benzophenone. Retrieved January 21, 2026, from [Link]

-

da Silva, G. N., et al. (2020). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 25(18), 4248. [Link]

-

Patsnap. (n.d.). Method for synthesizing 2, 3, 4, 4'-tetrahydroxybenzophenone (THBP). Retrieved January 21, 2026, from [Link]

-

Abdel-Wahab, N. M., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. Journal of Natural Products, 86(8), 2005-2027. [Link]

-

Dzoyem, J. P., et al. (2024). Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. Journal of Ethnopharmacology, 328, 118007. [Link]

- Google Patents. (n.d.). US2694729A - Process of preparing 2, 2', 4, 4'-tetrahydroxybenzophenone.

-

Edmondson, D. E. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(8), 1192. [Link]

-

Lourenço, S. C., et al. (2019). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Molecules, 24(22), 4032. [Link]

-

Bouzina, A., et al. (2022). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 12(45), 29535-29548. [Link]

-

LookChem. (n.d.). 2,3,4,4'-Tetrahydroxybenzophenone CAS NO.31127-54-5. Retrieved January 21, 2026, from [Link]

Sources

- 1. 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Potential Effects of 2,3,4-Trihydroxybenzophenone on the Transient Cerebral Ischemic Stroke in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of polyhydroxy benzophenone as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs [mdpi.com]

A Comprehensive Technical Guide to 2,3',4,4'-Tetrahydroxybenzophenone (CAS 31127-54-5) for Scientific Professionals

Executive Summary

2,3',4,4'-Tetrahydroxybenzophenone is a polyhydroxylated aromatic ketone, a member of the benzophenone family of compounds. Identified by its CAS number 31127-54-5, this molecule possesses a unique substitution pattern that imparts significant utility in specialized industrial applications, distinguishing it from its more commonly studied isomers. Its primary value lies in its function as a high-performance photosensitive agent intermediate, particularly in the formulation of advanced photoresists for the microelectronics industry. Furthermore, its inherent ability to absorb ultraviolet radiation makes it a person of interest as a light stabilizer in polymer systems.

This technical guide provides an in-depth examination of 2,3',4,4'-Tetrahydroxybenzophenone, intended for researchers, chemists, and professionals in materials science and drug development. It consolidates critical information on its physicochemical properties, outlines detailed and validated synthesis protocols, discusses methodologies for its purification and analytical characterization, and explores its principal applications. The document emphasizes the causality behind experimental procedures and maintains rigorous scientific integrity by referencing authoritative sources.

Physicochemical Properties

The compound's physical and chemical characteristics are fundamental to its application and handling. It typically appears as a white to light yellow crystalline powder.[1] Its solubility profile, being largely insoluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide, is a key consideration for its use in organic synthesis and formulation.[1]

| Property | Value | Source(s) |

| CAS Number | 31127-54-5 | [2] |

| Molecular Formula | C₁₃H₁₀O₅ | [1] |

| Molecular Weight | 246.22 g/mol | [2] |

| Appearance | White to light yellow crystal powder | [1] |

| Melting Point | ~204.5 - 213.2 °C (refined) | [3] |

| Solubility | Insoluble in water; Soluble in ethanol, DMSO | [1] |

Synthesis Methodologies

The synthesis of 2,3',4,4'-Tetrahydroxybenzophenone is most effectively achieved through a Friedel-Crafts-type acylation reaction. The selection of catalyst and reaction conditions is critical to achieving high yield and purity.

Primary Synthetic Route: Boron Trifluoride Catalyzed Acylation

The most well-documented and efficient method involves the acylation of pyrogallic acid (1,2,3-trihydroxybenzene) with p-hydroxybenzoic acid.[3] This reaction is catalyzed by a Lewis acid, with a methanol solution of boron trifluoride (BF₃·MeOH) serving as a particularly effective catalyst. The BF₃ activates the carboxylic acid group of p-hydroxybenzoic acid, facilitating electrophilic aromatic substitution onto the electron-rich pyrogallic acid ring.

This protocol is adapted from a validated patent, ensuring reproducibility.[3]

Materials:

-

Pyrogallic acid (12.6 g, 0.1 mol)

-

p-Hydroxybenzoic acid (15.2 g, 0.11 mol)

-

Boron trifluoride methanol solution (50 mL)

-

5% (w/v) Sodium bicarbonate solution

-

Deionized water

-

Activated carbon

Procedure:

-

Reaction Setup: To a 250 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add pyrogallic acid (12.6 g) and p-hydroxybenzoic acid (15.2 g).

-

Catalyst Addition: Add the boron trifluoride methanol solution (50 mL) to the flask.

-

Reaction: Heat the mixture to 100°C and maintain reflux with stirring for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up & Isolation: After the reaction is complete, cool the flask to room temperature. Carefully neutralize the reaction mixture to a neutral pH by the slow addition of a 5% sodium bicarbonate solution. The crude product will precipitate out of the solution.

-

Filtration and Washing: Collect the precipitated crystals by vacuum filtration. Wash the solid cake thoroughly with deionized water to remove residual salts and impurities.

-

Drying: Dry the crude product in a vacuum oven to yield crude 2,3',4,4'-Tetrahydroxybenzophenone.

The following diagram illustrates the key stages of the boron trifluoride-catalyzed synthesis.

Caption: Workflow for the synthesis of crude 2,3',4,4'-Tetrahydroxybenzophenone.

Alternative Synthetic Route: Hoesch Reaction

An alternative approach is the Hoesch reaction, which utilizes pyrogallic acid and p-hydroxybenzonitrile as starting materials.[4] This reaction proceeds in anhydrous ether with zinc chloride (ZnCl₂) as the Lewis acid catalyst and hydrogen chloride (HCl) gas. While effective, this method requires the handling of anhydrous solvents and corrosive HCl gas, making it more operationally demanding than the boron trifluoride method.[4]

Purification and Analytical Characterization

Obtaining a high-purity final product is essential for its application in sensitive fields like microelectronics. The crude product from synthesis requires further purification and rigorous characterization.

Post-Synthetic Purification Protocol

Methodology: The primary method for purification is recrystallization, often coupled with an activated carbon treatment for decolorization.[3]

-

Dissolution: Dissolve the crude 2,3',4,4'-Tetrahydroxybenzophenone product in a minimal amount of boiling deionized water (approximately 50-60 times the mass of the crude product).

-

Decolorization: Add activated carbon (approx. 5% of the crude product mass) to the hot solution. The carbon adsorbs high molecular weight colored impurities.

-

Hot Filtration: Maintain the solution at a high temperature and perform a hot filtration to remove the activated carbon. This step is crucial and must be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly under vacuum.

Structural and Purity Verification

A combination of analytical techniques should be employed to confirm the identity and purity of the final compound.

-

Melting Point Analysis: A sharp melting point range, consistent with literature values (e.g., 204.5–213.2 °C), is a strong indicator of high purity.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the definitive method for quantifying purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective for separating the product from any remaining starting materials or byproducts. Purity should ideally be ≥98%.

-

-

~3600-3200 cm⁻¹ (Broad): O-H stretching from the multiple hydroxyl groups.

-

~1630-1600 cm⁻¹ (Strong): C=O stretching of the diaryl ketone, potentially shifted to a lower wavenumber due to intramolecular hydrogen bonding with the ortho-hydroxyl group.

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be complex. One would expect distinct signals in the aromatic region (~6.0-8.0 ppm) corresponding to the protons on the two differently substituted rings. The hydroxyl protons would likely appear as broad singlets, with their chemical shift being highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon spectrum would show a signal for the ketone carbonyl carbon (~190-200 ppm) and a series of signals in the aromatic region (~100-165 ppm) for the 12 aromatic carbons.

-

Analytical Workflow Diagram

Caption: Workflow for the purification and analytical validation of the final product.

Key Applications and Research Interest

The specific arrangement of hydroxyl groups in 2,3',4,4'-Tetrahydroxybenzophenone makes it highly valuable in applications requiring precise photochemical properties.

Application in Microelectronics and Photoresists

The most significant application of this compound is as a photosensitizer or "ballast" molecule in positive photoresist formulations.[5] Photoresists are light-sensitive materials used to pattern semiconductor wafers. In these formulations, the hydroxyl groups of 2,3',4,4'-Tetrahydroxybenzophenone are esterified with 1,2-naphthoquinone-diazide-sulfonyl esters.

Mechanism of Action:

-

Inhibition: In its unexposed state, the large, bulky sensitizer molecule acts as a dissolution inhibitor, preventing the alkali-soluble novolac resin matrix of the photoresist from dissolving in the developer solution.

-

Photochemical Conversion: Upon exposure to UV light (typically in the 300-450 nm range), the naphthoquinone-diazide moiety undergoes a Wolff rearrangement, ultimately forming a base-soluble indene carboxylic acid.

-

Development: This conversion from a dissolution inhibitor to a dissolution promoter creates a large solubility differential between the exposed and unexposed regions of the photoresist, allowing for the precise development of high-resolution patterns on the wafer.[5] The use of this specific tetrahydroxybenzophenone structure contributes to achieving sharp edge profiles and high resolution, down to the sub-micron level.[5]

Role as a UV Absorber and Light Stabilizer

Like other benzophenones, this compound can function as a UV absorber.[1] The conjugated system of the aromatic rings and the ketone, along with the electron-donating hydroxyl groups, allows the molecule to absorb high-energy UV photons. The energy is then dissipated harmlessly as heat through tautomerization and vibrational relaxation, preventing the UV radiation from initiating degradation reactions in a host material, such as a plastic, paint, or coating.[1]

Biological Activity: A Note of Caution and Distinction

There is limited specific toxicological or biological activity data available for 2,3',4,4'-Tetrahydroxybenzophenone (CAS 31127-54-5). However, it is critical to distinguish it from its widely studied isomer, 2,2',4,4'-Tetrahydroxybenzophenone (CAS 131-55-5), also known as Benzophenone-2 (BP-2). BP-2 is used in some sunscreens and personal care products and is a known potential endocrine disruptor with estrogenic activity.[6] Due to the structural similarity, it is imperative that researchers do not extrapolate the biological data of BP-2 to 2,3',4,4'-Tetrahydroxybenzophenone without specific experimental validation.

Safety and Handling

Proper handling is essential to ensure laboratory safety. While specific toxicity studies are limited, the compound is classified as an irritant.[1]

| Hazard Category | Precautionary Measure | Reference(s) |

| Eye Contact | Irritating to eyes. Wear safety glasses or goggles. In case of contact, rinse immediately with plenty of water and seek medical advice. | [1] |

| Skin Contact | Irritating to skin. Wear suitable protective gloves and clothing. Avoid prolonged or repeated contact. | [1] |

| Inhalation | May cause respiratory system irritation. Handle in a well-ventilated area or use a fume hood. Avoid inhaling dust. | [1] |

| Ingestion | Avoid ingestion. Wash hands thoroughly after handling. | [1] |

| Personal Protective Equipment (PPE) | Standard laboratory PPE is required: safety goggles, nitrile gloves, and a lab coat. | [1] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [7] |

Conclusion

2,3',4,4'-Tetrahydroxybenzophenone is a specialized chemical intermediate with significant, well-defined roles in materials science and microelectronics. Its synthesis via boron trifluoride-catalyzed acylation offers a reliable and scalable production route. The compound's primary value proposition is its function as a ballast molecule in advanced photoresist formulations, where its unique structure enables the creation of high-resolution patterns critical to semiconductor manufacturing. While it shares the general UV-absorbing properties of the benzophenone class, its biological profile remains largely uncharacterized and must be clearly distinguished from that of its isomers. Future research should focus on a more thorough evaluation of its toxicological properties and exploring its potential as a building block for novel polymers or pharmaceutical agents.

References

-

Yuanita, E., Rohmana, A., Ulfa, M., Ningsih, B. N. S., Sudirman, S., Dharmayani, N. K. T., Lestarini, I. A., & Ratnasari, B. D. (2025). Synthesis and characterization of 2,4,6-Trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana, 8(1), 541–547. [Link]

- CN101817735A - Method for synthesizing 2,3,4,4'-tetrahydroxybenzophenone.

-

CN101817734A - Method for synthesizing 2, 3, 4, 4'-tetrahydroxybenzophenone (THBP). Patsnap Eureka. [Link]

- US5077173A - Positive photoresist containing 2,3,4-trihydroxybenzophenone and 1,2-naphthoquinone-diazide-5-sulfonyl trisester of 1,3,5-trihydroxybenzene.

-

FTIR spectrum of 2,3,4-trihydroxybenzophenone. ResearchGate. [Link]

-

2,3,4,4'-Tetrahydroxy benzophenone. (2024). ChemBK. [Link]

-

FTIR spectrum of 2,2′,4,4′-tetrahydroxybenzophenone. ResearchGate. [Link]

-

2,4-Dihydroxybenzophenone. PubChem. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2,3,4,4'-Tetrahydroxybenzophenone 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. guidechem.com [guidechem.com]

- 4. 2,2',4,4'-Tetrahydroxybenzophenone(131-55-5) 1H NMR spectrum [chemicalbook.com]

- 5. US5077173A - Positive photoresist containing 2,3,4-trihydroxybenzophenone and 1,2-naphthoquinone-diazide-5-sulfonyl trisester of 1,3,5-trihydroxybenzene - Google Patents [patents.google.com]

- 6. 2,2',4,4'-Tetrahydroxybenzophenone | 131-55-5 [chemicalbook.com]

- 7. Synthesis and Applications of 2,2',4,4'-Tetrahydroxybenzophenone_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Photochemical Properties of 2,3',4,4'-Tetrahydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3',4,4'-Tetrahydroxybenzophenone (THBP) is a polyhydroxylated aromatic ketone with significant potential in materials science and microelectronics, primarily utilized as a photosensitive agent and a UV stabilizer.[1][2] Its rich electronic structure, stemming from the benzophenone core and multiple electron-donating hydroxyl groups, dictates a complex and fascinating photochemistry. This guide provides a comprehensive overview of the anticipated photochemical properties of THBP, grounded in the established behavior of closely related benzophenone derivatives. We will explore its electronic absorption and emission characteristics, photostability, and its capacity to act as a photosensitizer. This document is designed to be a foundational resource, offering not only a synthesis of existing knowledge but also detailed, field-proven experimental protocols for researchers to rigorously characterize this molecule.

Introduction: The Benzophenone Chromophore and the Influence of Hydroxylation

Benzophenones are a class of aromatic ketones renowned for their photochemical activity. The parent molecule, benzophenone, is a workhorse photosensitizer in organic chemistry, characterized by a strong ultraviolet (UV) absorption corresponding to π→π* transitions and a weaker, longer-wavelength absorption due to the n→π* transition of the carbonyl group.[3] A key feature of benzophenone's photophysics is its exceptionally high efficiency of intersystem crossing (ISC) from the first excited singlet state (S₁) to the triplet state (T₁), with a quantum yield approaching unity.[4] This triplet state is relatively long-lived and is the primary actor in benzophenone's rich photochemistry, including its ability to abstract hydrogen atoms and to sensitize the formation of singlet oxygen.[5][6]

The introduction of hydroxyl (-OH) groups onto the phenyl rings, as in 2,3',4,4'-Tetrahydroxybenzophenone, is expected to significantly modulate these properties. Hydroxyl groups are strong electron-donating auxochromes, which typically lead to:

-

Bathochromic (Red) Shifts in the absorption spectra, moving the absorption maxima to longer wavelengths.

-

Enhanced Molar Absorptivity (molar extinction coefficients, ε).

-

Potential for Intramolecular Hydrogen Bonding , especially with ortho-hydroxyl groups, which can influence the excited state dynamics and photostability.

-

Altered Redox Properties , which can affect photosensitization mechanisms.

This guide will systematically explore these facets of THBP's photochemistry.

Physicochemical and Handling Information

A foundational understanding of the material's basic properties is critical before undertaking photochemical studies.

| Property | Value | Source(s) |

| Chemical Formula | C₁₃H₁₀O₅ | [2] |

| Molecular Weight | 246.22 g/mol | [2] |

| CAS Number | 31127-54-5 | [3] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 199-204 °C | [2] |

| Solubility | Soluble in ethanol and dimethyl sulfoxide; sparingly soluble in water. | [2] |

| Purity | >96% | [3] |

Material Preparation and Purification: For reproducible photochemical measurements, high purity of the compound is essential. Commercially available THBP may require further purification. A recommended recrystallization protocol is as follows:

-

Dissolve the crude THBP in a minimal amount of hot ethanol.

-

Add activated carbon and gently boil the solution for 10-15 minutes to remove colored impurities.

-

Filter the hot solution to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry under vacuum.

Electronic Absorption Spectroscopy

The absorption of UV-Vis light is the initial event in any photochemical process. The absorption spectrum provides insights into the electronic transitions of the molecule.

Anticipated Spectral Properties

Based on data from related polyhydroxybenzophenones, such as 2,2',5,6'-tetrahydroxybenzophenone which exhibits absorption maxima at 385, 287, 259, 234, and 204 nm, THBP is expected to have a complex UV-Vis spectrum.[3] We anticipate two primary absorption regions:

-

UVA/UVB Region (approx. 320-390 nm): A strong absorption band resulting from π→π* transitions, significantly red-shifted and intensified by the four hydroxyl groups.

-

UVB/UVC Region (approx. 280-320 nm): Another strong band, also of π→π* character.

-

A weak n→π transition* may be observed as a shoulder on the long-wavelength edge of the main absorption bands, though it may be obscured by the more intense π→π* transitions.

Experimental Protocol: UV-Vis Spectrophotometry

This protocol outlines the determination of the absorption spectrum and molar absorptivity of THBP.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Materials:

-

Purified 2,3',4,4'-Tetrahydroxybenzophenone

-

Spectroscopic grade ethanol

-

Calibrated volumetric flasks and micropipettes

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Accurately weigh a sample of purified THBP and dissolve it in a known volume of spectroscopic grade ethanol to prepare a stock solution of approximately 1 mM.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution in the concentration range of 1 µM to 100 µM.

-

Spectral Acquisition:

-

Record the absorption spectrum of each solution from 200 to 500 nm, using ethanol as the reference.

-

Ensure the absorbance maximum (A_max) of the most concentrated solution does not exceed 1.5 to maintain linearity.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λ_max).

-

Plot absorbance at λ_max versus concentration.

-

Determine the molar absorptivity (ε) from the slope of the resulting Beer-Lambert plot (A = εcl, where c is the concentration in mol/L and l is the path length in cm).

-

Sources

- 1. unram.sgp1.digitaloceanspaces.com [unram.sgp1.digitaloceanspaces.com]

- 2. 2,3,4-Trihydroxybenzophenone | 1143-72-2 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,4,4'-Trihydroxybenzophenone | C13H10O4 | CID 73852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101817735A - Method for synthesizing 2,3,4,4'-tetrahydroxybenzophenone - Google Patents [patents.google.com]

- 6. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to 2,3',4,4'-Tetrahydroxybenzophenone (THBP)

An In-Depth Technical Guide to the Thermal Stability of 2,3',4,4'-Tetrahydroxybenzophenone

Executive Summary: 2,3',4,4'-Tetrahydroxybenzophenone (THBP) is a pivotal intermediate in the manufacturing of advanced materials, most notably as a photosensitive agent in the microelectronics industry.[1] Its performance and reliability are inextricably linked to its thermal stability, a critical parameter that dictates processing conditions, storage, and end-use application viability. This guide provides a comprehensive framework for researchers and drug development professionals to understand, evaluate, and interpret the thermal characteristics of THBP. While specific, publicly available thermogravimetric data for THBP is limited, this paper establishes a robust analytical methodology based on the known behavior of polyhydroxybenzophenone derivatives and general principles of thermal analysis. We detail the requisite experimental protocols, explain the causality behind procedural choices, and provide a framework for interpreting the resulting data to ensure material quality, consistency, and performance.

Chemical Identity and Physicochemical Properties

2,3',4,4'-Tetrahydroxybenzophenone, a polyhydroxybenzophenone derivative, is a solid, typically appearing as a white to light yellow crystalline powder.[2] Its molecular structure, featuring a benzophenone core with four hydroxyl groups distributed across its two phenyl rings, is fundamental to its function as both a UV absorber and a reactive intermediate. This structure endows it with specific chemical properties, but also introduces vulnerabilities to thermal degradation.

| Property | Value | Source(s) |

| Chemical Formula | C₁₃H₁₀O₅ | [3][4] |

| Molecular Weight | 246.22 g/mol | [3][4] |

| CAS Number | 31127-54-5 | [3][4] |

| Reported Melting Point (Tₘ) | ~219-221 °C | [4][5] |

| Appearance | White to light yellow crystalline powder | [2] |

Industrial Relevance and Applications

The primary application of THBP is as an intermediate for photosensitive agents, specifically for UV positive photoresists used in the fabrication of integrated circuits.[1][6] In this context, the material is subjected to various heating and cooling cycles (e.g., soft bake, post-exposure bake) where thermal stability is not merely beneficial, but essential for maintaining the chemical integrity required for high-resolution lithography. Beyond microelectronics, its structural similarity to other benzophenones suggests potential use as a UV stabilizer in polymers, where it must withstand high processing temperatures during extrusion or molding.[1][7]

The Imperative of Thermal Stability in Material Science

Thermal stability defines the temperature at which a material begins to chemically decompose. For a compound like THBP, this parameter is critical for several reasons:

-

Process Integrity: In photoresist formulations, precise temperature control is paramount. If THBP decomposes during a baking step, it can lead to outgassing, changes in solubility, and ultimately, catastrophic failure of the lithographic pattern.

-

Product Shelf-Life: Degradation can occur slowly even at elevated storage temperatures. Establishing the decomposition threshold is key to defining appropriate storage conditions and ensuring a viable shelf-life.

-

Performance in Polymers: When used as an additive in polymers, THBP must be stable at temperatures exceeding the polymer's melting or processing temperature. Premature degradation can lead to discoloration, loss of mechanical properties, and reduced UV protection in the final product.[2]

Core Principles of Thermal Analysis for THBP

To comprehensively characterize the thermal stability of THBP, a dual-technique approach is required, employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For THBP, TGA is the definitive method for identifying the onset temperature of decomposition (Tₒₙₛₑₜ), the temperature of maximum decomposition rate (Tₚₑₐₖ), and the mass of residual char.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to determine the melting point (Tₘ), the enthalpy of fusion (ΔHբ), and to detect exothermic or endothermic events associated with decomposition that may not involve mass loss.

The combination of these techniques provides a complete picture: DSC identifies phase transitions like melting, while TGA confirms at what temperature the chemical structure itself begins to break down.

Experimental Protocol: A Validating Workflow

The following protocols represent a field-proven methodology for the rigorous assessment of THBP's thermal stability. The causality behind each step is explained to ensure scientific integrity.

Material Synthesis and Purity Confirmation

The thermal profile of a material is highly sensitive to impurities. Therefore, starting with a well-characterized, high-purity sample is non-negotiable.

Synthesis Protocol (Adapted from Hoesch Reaction): [1]

-

Reactant Charging: In a multi-neck flask equipped with a stirrer and gas inlet, dissolve pyrogallic acid and p-hydroxybenzonitrile in anhydrous ether.

-

Catalyst Addition: Add zinc chloride (ZnCl₂) as a Lewis acid catalyst.

-

Initiation: Bubble dry hydrogen chloride (HCl) gas through the solution to initiate the Hoesch reaction.

-

Reaction & Hydrolysis: Allow the reaction to proceed at room temperature, followed by heating under reflux with aqueous HCl to hydrolyze the intermediate ketimine salt.

-

Purification: The crude product is obtained via extraction and concentration. It is then purified by recrystallization, typically from boiling water, after decolorization with activated carbon to yield refined THBP.[6]

-

Purity Verification: Confirm purity (>98%) and identity using HPLC, FTIR, and ¹H-NMR before proceeding to thermal analysis.

Caption: Synthesis and verification workflow for THBP.

Step-by-Step TGA Protocol